5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]
Description
5-Bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is a halogenated isatin (indole-2,3-dione) derivative modified at the C-3 position with a thiosemicarbazone moiety. Its molecular formula is C₁₅H₁₁BrN₄O₂S, with a molecular weight of 391.24 g/mol . The IUPAC name is 1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea. The compound features a bromine atom at the 5-position of the indole ring and a 4-hydroxyphenyl group attached to the thiosemicarbazone side chain. Its hydrogen bond donor/acceptor count (4 each) and high XLogP value (4.3) suggest moderate solubility and lipophilicity .
Crystallographic studies reveal a planar molecular geometry with a trans configuration at the C=N bond. The sulfur atom participates in hydrogen bonding with adjacent molecules, forming a layered structure that may influence its stability and intermolecular interactions .
Properties
IUPAC Name |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-8-1-6-12-11(7-8)13(14(22)18-12)19-20-15(23)17-9-2-4-10(21)5-3-9/h1-7,18,21-22H,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKCEYIVRXUHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] typically involves the reaction of 5-bromo-1H-indole-2,3-dione with 4-hydroxyphenylthiosemicarbazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Findings :
- 5-Chloro derivatives exhibit notable anticancer activity against HeLa cells, while 5-bromo analogs lack explicit biological data but share structural similarities .
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethoxy (OCF₃) groups increase electrophilicity, correlating with anti-tubercular and antibacterial effects .
Thiosemicarbazone Side-Chain Modifications
The N-aryl group on the thiosemicarbazone moiety significantly impacts activity:
Key Findings :
- Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group in the target compound may improve solubility via H-bonding, whereas methoxy groups enhance lipophilicity and anti-tubercular potency .
- Halogenated Aryl Groups : 4-Bromophenyl derivatives exhibit cytotoxicity, suggesting bromine’s role in DNA intercalation or enzyme inhibition .
Insights :
- Alkyl-substituted thiosemicarbazones (e.g., methyl, allyl) show higher activity than aryl-substituted ones .
Biological Activity
5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is a compound that combines the structural features of both bromo-indole and thiosemicarbazone moieties. This unique combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
- Molecular Formula: C15H11BrN4O2S
- Molecular Weight: 391.243 g/mol
- IUPAC Name: 1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea
Antimicrobial Activity
Research indicates that 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] exhibits significant antimicrobial properties. The compound's mechanism appears to involve the inhibition of microbial enzymes, leading to cell death. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has shown promising anticancer activity in several studies. It has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicate that it can induce apoptosis and inhibit cell proliferation.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Inhibition of cell proliferation |
| HT-29 | 25 | Activation of caspase pathways |
The biological activity of 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival and cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through caspase activation.
- Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in the cell cycle, preventing further division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
